Thalidomide-5'-C3-PEG4-OH
Description
Properties
Molecular Formula |
C24H32N2O9 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-1-2-17-3-4-18-19(16-17)24(31)26(23(18)30)20-5-6-21(28)25-22(20)29/h3-4,16,20,27H,1-2,5-15H2,(H,25,28,29) |
InChI Key |
KKKYGDWACFARQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Design and Synthetic Methodologies of Thalidomide 5 C3 Peg4 Oh
Retrosynthetic Analysis of Thalidomide-5'-C3-PEG4-OH
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. The analysis for this compound identifies three primary components: the 5'-substituted thalidomide (B1683933) core, a C3 alkyl spacer, and a tetraethylene glycol (PEG4) chain with a terminal hydroxyl group. The key disconnections are at the ether linkage connecting the linker to the thalidomide aromatic ring and within the thalidomide and linker moieties themselves.
| Component | Key Precursor (Synthon) | Corresponding Reagent |
|---|---|---|
| Thalidomide Moiety | 5-Hydroxythalidomide | 5-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| Linker Moiety | Electrophilic C3-PEG4-OH linker | 1-Bromo-3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propane |
| Thalidomide Core | 4-Hydroxyphthalic anhydride (B1165640) + L-Glutamic acid | 4-Hydroxyisobenzofuran-1,3-dione + (2S)-2-Aminopentanedioic acid |
The thalidomide core itself, a 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione structure, can be retrosynthetically disconnected through several routes. nih.gov A highly efficient strategy involves a one-pot, multicomponent reaction. researchgate.net
Primary Disconnection: The most logical disconnection is at the imide bonds. The N-C bond between the phthalimide (B116566) and glutarimide (B196013) rings is a key disconnection point. This leads to a 5-substituted phthalic anhydride and 3-aminopiperidine-2,6-dione.
Glutarimide Ring Disconnection: The 3-aminopiperidine-2,6-dione can be further simplified by disconnecting the glutarimide ring, which traces back to L-glutamic acid or L-glutamine. This is a common and cost-effective starting material. nih.gov
Final Precursors: This analysis identifies a 5-substituted phthalic anhydride (e.g., 4-hydroxyphthalic anhydride) and L-glutamic acid as the ultimate precursors for the ligand moiety. This approach allows for variation in the substitution on the phthalic ring (moiety A) by choosing the appropriate starting anhydride. researchgate.net
The linker, a propyl chain connected to a tetraethylene glycol unit with a free hydroxyl terminus (C3-PEG4-OH), must be synthesized with orthogonal functionality to allow for selective attachment.
Disconnection Strategy: The linker can be disconnected at the ether bond between the C3 and PEG4 units. This suggests a synthesis from a C3 electrophile, such as 1,3-dibromopropane, and a PEG4 nucleophile, tetraethylene glycol.
Managing Functionality: To ensure a single reactive site for conjugation with thalidomide and a free hydroxyl group at the terminus, a protection strategy is necessary. A plausible precursor would be a halo-functionalized C3-PEG4 linker where the terminal hydroxyl group is either unprotected (requiring careful control of reaction conditions) or temporarily protected with a group like tert-Butyldimethylsilyl (TBDMS). The synthesis would therefore involve reacting tetraethylene glycol with a C3 dihalide under conditions that favor mono-alkylation.
The final retrosynthetic step considers the strategic bond formation between the thalidomide core and the linker. The 5'-position on the phthalimide ring is a common site for modification in the development of thalidomide analogs for PROTACs. medchemexpress.com
Key Bond Formation: The target molecule features an ether linkage at the 5'-position. This points to a Williamson ether synthesis as the key strategic reaction.
Required Synthons: This strategy requires a nucleophilic 5'-hydroxythalidomide and an electrophilic linker, such as a bromo- or tosyl-activated C3-PEG4-OH linker. The synthesis of 5'-hydroxythalidomide is therefore a critical prerequisite for the final conjugation. nih.govresearchgate.net Alternative chemistries could involve forming an amide bond if starting with 5'-carboxythalidomide or 5'-aminothalidomide. nih.gov
Synthetic Routes and Chemical Transformations for Conjugate Formation
The forward synthesis builds upon the retrosynthetic plan, involving the independent preparation of the functionalized thalidomide and linker moieties, followed by their conjugation.
The introduction of a functional handle, such as a hydroxyl group, at the 5'-position of the thalidomide core is essential for linker attachment. The synthesis of 5'-hydroxythalidomide serves as a prime example. nih.gov
Preparation of Substituted Anhydride: The synthesis can begin with a commercially available substituted starting material like 4-bromophthalic anhydride. The bromo group can be converted to a hydroxyl group via nucleophilic aromatic substitution or metal-catalyzed hydroxylation, though a more common route involves using a protected hydroxyl group from the start, such as a methoxy group (from 4-methoxyphthalic acid), which is later deprotected.
Condensation and Cyclization: The resulting 4-hydroxyphthalic anhydride is then condensed with L-glutamic acid. This reaction is often carried out at high temperatures, sometimes with a catalyst like sodium acetate in acetic anhydride, or in a one-pot microwave-assisted reaction with ammonium chloride and a base catalyst. researchgate.net This sequence of condensation and dehydration reactions forms both the phthalimide and glutarimide rings to yield the final 5'-hydroxythalidomide product. nih.gov
| Target Functional Group | Starting Material (Phthalic Ring) | Key Transformation | Reference |
|---|---|---|---|
| 5'-Hydroxy | 4-Hydroxyphthalic Anhydride | Condensation with L-Glutamic Acid | nih.gov |
| 5'-Amino | 4-Nitrophthalic Anhydride | Condensation, followed by reduction of nitro group (e.g., with H₂, Pd/C) | nih.gov |
| 5'-Fluoro | 4-Fluorophthalic Anhydride | Condensation with L-Glutamic Acid | medchemexpress.com |
| 5'-Carboxy | Trimellitic Anhydride Chloride | Condensation with L-Glutamic Acid |
The synthesis of monodisperse (defined length) PEG linkers is critical for ensuring the homogeneity of the final product. nih.gov These syntheses often involve the stepwise addition of ethylene (B1197577) glycol units or starting from a pre-formed oligo(ethylene glycol).
Starting Material: A common and efficient starting point is tetraethylene glycol (HO-(CH₂CH₂)₄-OH).
Mono-functionalization: To create a heterobifunctional linker, one of the terminal hydroxyl groups must be selectively reacted. This can be achieved by using a large excess of the glycol relative to the reactant to favor mono-substitution. For the synthesis of a linker like 1-bromo-3-(PEG4-OH), one could react tetraethylene glycol with 1,3-dibromopropane under basic conditions (e.g., NaH). Careful control of stoichiometry is required to minimize the formation of the di-substituted byproduct.
Alternative Routes: More controlled, higher-yielding routes involve protection-deprotection strategies. For instance, one hydroxyl of tetraethylene glycol can be protected with a TBDMS or Trityl group. The remaining free hydroxyl is then activated, for example by converting it to a tosylate or mesylate. nih.gov This activated group can then be displaced with a suitable nucleophile to introduce the C3 unit. Subsequent deprotection yields the desired heterobifunctional linker. The use of azide (B81097) or alkyne end groups for "click chemistry" is also a widely used strategy for creating bioconjugates. mdpi.comaxispharm.com
The final step in the synthesis of this compound is the conjugation of the two prepared fragments. This is typically achieved by reacting the sodium salt of 5'-hydroxythalidomide (formed by deprotonation with a base like sodium hydride) with the electrophilic linker, Br-(CH₂)₃-(OCH₂CH₂)₄-OH, in an inert solvent like DMF or THF to form the desired ether linkage.
Compound Name Reference
| Compound Name | Synonym / IUPAC Name |
|---|---|
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
| This compound | 5-(3-(14-hydroxy-3,6,9,12-tetraoxatetradecan-1-yloxy)propyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (representative structure) |
| 5-Hydroxythalidomide | 5-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| 5-Aminothalidomide | 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| 5-Carboxythalidomide | 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid |
| 5-Nitrothalidomide | 5-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| L-Glutamic acid | (2S)-2-Aminopentanedioic acid |
| 4-Hydroxyphthalic anhydride | 5-Hydroxyisobenzofuran-1,3-dione |
| 4-Nitrophthalic anhydride | 5-Nitroisobenzofuran-1,3-dione |
| 4-Bromophthalic anhydride | 5-Bromoisobenzofuran-1,3-dione |
| Tetraethylene glycol (PEG4) | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol |
| 1,3-Dibromopropane | 1,3-Dibromopropane |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-butyl(chloro)dimethylsilane |
Optimized Coupling Reactions for Ligand-Linker Conjugation
The conjugation of the thalidomide ligand to the linker is a critical step in the synthesis of PROTACs. The efficiency and yield of this step are highly dependent on the choice of coupling reaction. Common strategies include amide bond formation and click chemistry.
Amide Bond Formation: This is a frequently used method for connecting thalidomide derivatives to linkers possessing a terminal amine or carboxylic acid. To facilitate this reaction, a variety of coupling reagents have been developed to activate the carboxylic acid partner, turning it into a more reactive species that is susceptible to nucleophilic attack by the amine.
Commonly used peptide coupling reagents include uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole). nih.gov These reagents are known for their high efficiency, fast reaction times, and ability to suppress side reactions, particularly racemization. peptide.combachem.com The choice of reagent and reaction conditions, including the base (e.g., DIPEA - N,N-Diisopropylethylamine) and solvent (e.g., DMF - Dimethylformamide), is optimized to ensure high yields. nih.govpeptide.com
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another powerful tool for ligand-linker conjugation. nih.gov This reaction forms a stable triazole ring, connecting a thalidomide derivative functionalized with an azide to a linker containing a terminal alkyne, or vice versa. rsc.org CuAAC is highly efficient, stereoselective, and can be performed under mild conditions, making it suitable for complex molecules. springernature.com This method provides a rapid and reliable way to assemble libraries of PROTACs with diverse linkers. rsc.orgmedchemexpress.com A variation, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a copper catalyst, which can be beneficial when dealing with sensitive biological molecules.
Below is a table summarizing common coupling reactions:
| Reaction Type | Key Reagents | Functional Groups Required | Key Advantages |
|---|---|---|---|
| Amide Bond Formation | HATU, HBTU, TBTU, EDC/HOBt, DIPEA | Carboxylic Acid + Amine | High efficiency, rapid reaction, suppressed racemization. peptide.combachem.comomizzur.com |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄ + sodium ascorbate) | Azide + Terminal Alkyne | High yield, high chemoselectivity, mild reaction conditions. nih.govrsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne (e.g., DBCO, BCN) | Azide + Cyclooctyne | Catalyst-free, highly biocompatible. medchemexpress.com |
Advanced Purification and Isolation Techniques for Complex Chemical Entities
The synthesis of thalidomide-based PROTAC precursors results in complex mixtures containing the desired product, unreacted starting materials, and byproducts. Rigorous purification is essential to isolate the target compound with high purity.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of these complex molecules. Reversed-phase HPLC is commonly used to separate compounds based on their hydrophobicity. For stereoisomers, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective in resolving the enantiomers of thalidomide and its analogs. tandfonline.comwindows.netnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like ethanol or isopropanol), is critical for achieving baseline separation of the R-(+) and S-(-) enantiomers. tandfonline.com
Recrystallization: This technique is employed to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. This method is effective for obtaining highly pure crystalline material.
Other Techniques: In addition to chromatography and recrystallization, other techniques such as extraction are used to remove impurities based on their differential solubility in immiscible solvents. Column chromatography using silica gel is also a standard method for the initial purification of reaction mixtures.
Analog Synthesis and Structural Diversification Strategies
To optimize the properties of PROTACs, extensive structural modifications are often necessary. This involves synthesizing analogs of the thalidomide pharmacophore, exploring different linkers, and varying the terminal functional groups.
Chemical Modifications to the Thalidomide Pharmacophore for Enhanced CRBN Binding
The binding affinity of the thalidomide moiety to its target protein, Cereblon (CRBN), is a key determinant of a PROTAC's efficacy. The glutarimide ring of thalidomide is the primary mediator of this binding. researchgate.net However, modifications to the phthalimide ring can significantly enhance this interaction.
The development of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) provides crucial insights. Pomalidomide, which has an amino group at the 4-position of the phthalimide ring, and lenalidomide, which has a similar amino group but lacks one of the phthalimide carbonyls, both exhibit increased binding affinity for CRBN compared to thalidomide. acs.orgnih.gov These modifications have been widely adopted in the design of CRBN-recruiting ligands for PROTACs. nih.gov Introducing substituents at this position can lead to more potent PROTACs.
| Compound | Key Modification | Impact on CRBN Binding |
|---|---|---|
| Thalidomide | Parent Structure | Baseline |
| Pomalidomide | Amino group at 4-position of phthalimide ring | Enhanced binding affinity nih.gov |
| Lenalidomide | Amino group at 4-position and removal of one carbonyl | Enhanced binding affinity nih.gov |
Exploration of Alternative Linker Lengths and Chemical Compositions beyond C3-PEG4 (e.g., C2, C6, varied PEG units)
The linker connecting the thalidomide ligand to the target protein-binding ligand is not merely a spacer; its length and chemical composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govresearchgate.netacs.org
Linker Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex. arxiv.org Conversely, a linker that is too long can lead to unproductive binding and an increase in conformational flexibility, which can be entropically unfavorable. researchgate.net Therefore, a systematic exploration of linker lengths is a standard part of PROTAC optimization. This often involves synthesizing a series of PROTACs with linkers of varying lengths, for example, by using PEG chains with different numbers of ethylene glycol units (e.g., PEG2, PEG6) or alkyl chains of different lengths (e.g., C2, C6). arxiv.orgnih.govresearchgate.net
Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. precisepeg.com The most common linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. chempep.com
PEG Linkers: These are hydrophilic and can improve the aqueous solubility of the PROTAC molecule. precisepeg.com
Alkyl Linkers: These are more hydrophobic and can enhance cell permeability. nih.gov
Researchers often explore combinations of PEG and alkyl motifs to fine-tune the properties of the PROTAC. nih.gov More rigid linkers, incorporating structures like alkynes or piperazine rings, are also being investigated to reduce conformational flexibility and potentially improve ternary complex stability. researchgate.netprecisepeg.com
Variations in Terminal Functional Groups for Diverse PROTAC Construction (e.g., amine, carboxylic acid, azide)
The terminal functional group on the linker of a thalidomide-linker conjugate is the point of attachment for the target protein-binding ligand. The choice of this functional group dictates the type of conjugation chemistry that can be employed. Having a variety of terminal groups available allows for synthetic flexibility in PROTAC assembly.
Terminal Amine (-NH2): This is one of the most common functional groups. It can readily react with an activated carboxylic acid on the target protein ligand to form a stable amide bond. medchemexpress.commedchemexpress.com
Terminal Carboxylic Acid (-COOH): This group allows for conjugation to an amine-containing target protein ligand, also forming an amide bond.
Terminal Azide (-N3): This group is specifically designed for use in click chemistry, particularly CuAAC, where it reacts with a terminal alkyne on the target protein ligand to form a triazole linkage. medchemexpress.commedchemexpress.commedchemexpress.com This provides an orthogonal and highly efficient conjugation strategy.
The availability of thalidomide-linker conjugates with these different terminal functionalities facilitates a modular approach to PROTAC synthesis, enabling the rapid generation of diverse PROTAC libraries for screening and optimization. nih.gov
Stereochemical Control and Characterization in Synthesis
Thalidomide possesses a single chiral center at the C3 position of the glutarimide ring, and thus exists as two enantiomers: (R)-thalidomide and (S)-thalidomide. chiralpedia.com These enantiomers can have different biological activities. Structural studies have shown that the (S)-enantiomer binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer. researchgate.netnih.govresearchgate.netsemanticscholar.org This difference is attributed to the (S)-enantiomer adopting a more relaxed conformation in the binding pocket of CRBN. researchgate.net
However, a significant challenge is that thalidomide can undergo racemization (interconversion of enantiomers) under physiological conditions (neutral or basic pH). chiralpedia.comumich.edunih.govnih.gov This means that even if a pure enantiomer is administered, it can convert to a mixture of both in the body.
Given the stereospecificity of the CRBN interaction, controlling and characterizing the stereochemistry during the synthesis of thalidomide-based PROTAC precursors is crucial.
Stereochemical Control: Synthetic strategies often aim to produce enantiomerically pure starting materials. This can be achieved through asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, or by starting from a "chiral pool" material that already possesses the desired stereochemistry, such as L-aspartic acid. usuhs.edulearncheme.com
Stereochemical Characterization: The enantiomeric purity of the final compound and its intermediates must be rigorously verified. The primary method for this is chiral HPLC . yale.edu As mentioned in section 2.2.4, specific chiral stationary phases can effectively separate the R and S enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee). tandfonline.comtandfonline.comresearchgate.net
To study the biological effects of each enantiomer without the complication of in vivo racemization, researchers have synthesized deuterated thalidomide analogs. Replacing the acidic hydrogen at the chiral center with deuterium slows down the rate of racemization, making the enantiomers more stable for biological assays. nih.gov
Importance of Enantiomeric Purity and Control in Thalidomide-based Syntheses
The synthesis of thalidomide and its derivatives, including this compound, necessitates stringent control over stereochemistry due to the distinct biological activities of its enantiomers. chiralpedia.comoregonstate.eduopenochem.org Thalidomide possesses a single chiral center at the C-3 position of the glutarimide ring, leading to the existence of two enantiomers: (R)-thalidomide and (S)-thalidomide. chiralpedia.com Historical context tragically underscores the importance of enantiomeric purity; while the (R)-enantiomer exhibits sedative and anti-inflammatory properties, the (S)-enantiomer is a potent teratogen, responsible for the devastating birth defects associated with the drug in the 1950s and 1960s. chiralpedia.comoregonstate.eduopenochem.org
This stark difference in pharmacological effect mandates that the synthesis of thalidomide-based compounds for therapeutic or research purposes must prioritize the production of a single, desired enantiomer. technologynetworks.com The U.S. Food and Drug Administration (FDA) now requires that for a racemic drug, both enantiomers be treated as distinct chemical entities, necessitating separate evaluation of their pharmacological and toxicological profiles.
A significant challenge in maintaining enantiomeric purity is the in vivo racemization of thalidomide. chiralpedia.comlearncheme.com The (R)-enantiomer can convert to the (S)-enantiomer under physiological conditions, complicating the administration of a single-enantiomer formulation. chiralpedia.com This phenomenon highlights the need for careful consideration of the stereochemical stability of any new thalidomide derivative throughout its design, synthesis, and potential therapeutic application.
The design of synthetic routes for compounds like this compound must therefore incorporate strategies to establish and maintain the desired stereochemistry. This can involve the use of chiral starting materials, asymmetric synthesis, or chiral resolution techniques to separate the enantiomers. The ultimate goal is to produce a compound with a high enantiomeric excess (ee), ensuring that the biological activity is predictable and the risk of adverse effects from the unwanted enantiomer is minimized.
Analytical Methods for Assessing Stereoisomeric Ratios and Purity
The assessment of stereoisomeric ratios and enantiomeric purity is a critical component of the development and quality control of thalidomide-based compounds. Several analytical techniques have been developed to effectively separate and quantify the enantiomers of thalidomide and its derivatives.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed method for the enantioseparation of thalidomide. nih.govnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent chiral recognition capabilities for thalidomide and related compounds. nih.gov The choice of mobile phase and stationary phase is crucial for achieving optimal separation.
Key Parameters in Chiral HPLC Separation of Thalidomide Enantiomers:
| Parameter | Description | Examples |
| Chiral Stationary Phase (CSP) | The stationary phase contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. | Chiralpak AD, Chiralcel OD, Vancomycin-based CSPs nih.govnih.govresearchgate.net |
| Mobile Phase | The solvent system that carries the sample through the column. The composition can be adjusted to optimize separation. | Mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) nih.gov |
| Detector | The component that detects the separated enantiomers as they elute from the column. | UV detector is commonly used. nih.gov |
Gas Chromatography (GC) with a chiral stationary phase can also be utilized for the enantiomeric separation of thalidomide. nih.gov This method is particularly useful for determining the enantiomerization barrier of the molecule. nih.gov
Capillary Electrophoresis (CE) is another technique that has been applied to the chiral separation of thalidomide. This method offers high efficiency and requires only small sample volumes.
The validation of these analytical methods is essential to ensure their accuracy, precision, linearity, and sensitivity. A validated method for quantifying the enantiomers of this compound would be a regulatory requirement for its potential use in further research or clinical applications.
Comparison of Analytical Methods for Thalidomide Enantiomer Separation:
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govresearchgate.net | Widely applicable, robust, and reliable for quantitative analysis. researchgate.net | Can be time-consuming to develop a suitable method. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. nih.gov | High resolution and sensitivity. nih.gov | Requires derivatization for non-volatile compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, small sample volume, and rapid analysis. | Lower loading capacity compared to HPLC. |
Molecular and Cellular Mechanisms of Action of Thalidomide 5 C3 Peg4 Oh
Interaction with E3 Ubiquitin Ligase Complexes
The primary interaction of Thalidomide-5'-C3-PEG4-OH is with the Cullin-RING E3 ubiquitin ligase complex, specifically through its Cereblon (CRBN) subunit. This interaction is the foundational step for its function in proteolysis-targeting chimeras (PROTACs).
Direct Binding Affinity to Cereblon (CRBN) and Sub-domains
The thalidomide (B1683933) component of the molecule is responsible for its direct binding to Cereblon (CRBN), which functions as the substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, forming CRL4^CRBN^. nih.govnih.gov This binding is highly specific, occurring within a C-terminal region of CRBN known as the thalidomide-binding domain (TBD). nih.govnih.gov
The core of this binding site is a hydrophobic pocket formed by three key tryptophan residues, often referred to as the "tri-Trp pocket". researchgate.netresearchgate.net The glutarimide (B196013) ring of the thalidomide molecule inserts into this pocket, where it is stabilized by crucial hydrogen bonds with the protein backbone, notably involving residues His378 and Trp380. researchgate.netresearchgate.net In contrast, the phthalimide (B116566) portion of the thalidomide structure remains exposed to the solvent. This solvent exposure is critical, as it allows for the attachment of linkers, such as the C3-PEG4-OH chain, without obstructing the primary binding interaction with CRBN. nih.govnih.gov
The binding of thalidomide to CRBN is stereospecific, with the (S)-enantiomer demonstrating an approximately 10-fold greater binding affinity than the (R)-enantiomer. researchgate.netresearchgate.net This enhanced affinity of the (S)-form translates to a more potent biological activity, including a stronger inhibition of CRBN's auto-ubiquitination. nih.govresearchgate.net
| Domain/Region | Residues/Components | Function in Binding |
| Thalidomide-Binding Domain (TBD) | C-terminal region (residues 319-428) | Contains the primary binding site for thalidomide and its derivatives. nih.gov |
| Tri-Trp Pocket | W380, W386, W400 | Forms a hydrophobic pocket that accommodates the glutarimide ring of thalidomide. researchgate.netresearchgate.net |
| Key Hydrogen Bond Sites | His378, Trp380 | Forms hydrogen bonds with the glutarimide ring, securing the ligand in the binding pocket. researchgate.netresearchgate.net |
| Glutarimide Moiety | Thalidomide Ring Structure | Inserts into the tri-Trp pocket, essential for CRBN binding. researchgate.net |
| Phthalimide Moiety | Thalidomide Ring Structure | Remains solvent-exposed, providing an attachment point for the PROTAC linker. nih.govnih.gov |
This table summarizes the key structural components of the CRBN-thalidomide interaction.
Mechanism of Ternary Complex Formation: CRBN-Thalidomide-5'-C3-PEG4-OH-Target Protein
This compound is a degrader building block designed for conjugation to a ligand that targets a specific protein of interest (POI). tenovapharma.com Once conjugated, the resulting PROTAC molecule functions as a molecular bridge to induce the formation of a ternary complex, which includes the CRBN E3 ligase, the PROTAC, and the POI. nih.govnih.gov This induced proximity is the central mechanism of action for PROTACs. nih.gov
The formation of this ternary complex is a critical and often rate-limiting step in the degradation process. nih.gov The binding of the thalidomide moiety to CRBN allosterically modifies the surface of the E3 ligase, creating a novel interface that facilitates the recruitment of the POI, which is tethered to the other end of the PROTAC. nih.govnih.gov The stability of this three-part complex is paramount for effective protein degradation and is often enhanced by positive cooperativity, where the binding of one protein partner increases the affinity for the other. nih.gov
Role of the Linker in Modulating Ternary Complex Stability and Geometry
The linker component—in this molecule, the combined C3-PEG4 chain—plays a crucial role that extends beyond simply connecting the two ends of the PROTAC. broadpharm.com The length, chemical composition, and flexibility of the linker are critical determinants of the ternary complex's stability and geometry. researchgate.net
| Linker Attribute | Function in Ternary Complex |
| Length & Flexibility | Determines the distance and relative orientation between CRBN and the target protein, influencing the efficiency of ubiquitin transfer. |
| Chemical Composition | Affects solubility and cell permeability, and can contribute to intermolecular interactions within the complex. |
| Attachment Points | The connection points on both the thalidomide and target ligand influence the possible conformations of the ternary complex. |
| Conformational Dynamics | Allows the complex to adopt a productive geometry for ubiquitination, which is essential for subsequent degradation. |
This table outlines the critical functions of the linker in the formation and stability of the PROTAC-induced ternary complex.
Induction of Target Protein Ubiquitination
Following the successful formation of the ternary complex, the recruited target protein is subjected to ubiquitination, marking it for destruction by the cellular proteasome. This process is mediated by the canonical E1-E2-E3 enzymatic cascade.
Molecular Mechanism of Ubiquitin Transfer via the E1-E2-E3 Cascade
The ubiquitination of a target protein is a sequential, ATP-dependent process involving a cascade of three enzymes. researchgate.netnih.gov
Activation (E1): The process begins with the ubiquitin-activating enzyme (E1), which uses ATP to adenylate the C-terminal glycine (B1666218) of a ubiquitin molecule. This activated ubiquitin is then transferred to a cysteine residue within the E1 active site, forming a high-energy thioester bond. nih.govebi.ac.uk
Conjugation (E2): The thioester-linked ubiquitin is then passed from the E1 enzyme to a cysteine residue on a ubiquitin-conjugating enzyme (E2) in a transthioesterification reaction. nih.govebi.ac.uk
Ligation (E3): The E3 ligase (here, CRL4^CRBN^) acts as the specificity factor. It simultaneously binds the ubiquitin-loaded E2 enzyme and the substrate protein, which has been recruited by the PROTAC. researchgate.netnih.gov The E3 ligase facilitates the final step: the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate, creating a stable isopeptide bond. researchgate.net
This cycle can be repeated multiple times to append a chain of ubiquitin molecules (polyubiquitination) to the target protein. A polyubiquitin (B1169507) chain serves as a potent signal for the cell's proteasome to recognize, unfold, and degrade the tagged protein. youtube.com
Specificity and Selectivity of Neo-Substrate Recruitment for Degradation
The specificity of a PROTAC derived from this compound is primarily driven by the "warhead"—the ligand conjugated to the linker that is chosen for its high affinity and selectivity for a particular POI. nih.gov However, the thalidomide moiety itself introduces another layer of specificity.
Thalidomide and its analogs are known to recruit a set of endogenous proteins, termed "neosubstrates," that are not normally recognized by CRBN. nih.govnih.gov The most well-characterized neosubstrates for thalidomide and its derivative lenalidomide (B1683929) are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.net The binding of the thalidomide-based ligand to CRBN creates the composite surface necessary to bind and degrade these specific proteins.
Furthermore, metabolites of thalidomide can exhibit different neosubstrate profiles. The 5-position of the phthalimide ring, where the linker in this compound is attached, is a known site of metabolic hydroxylation, forming 5-hydroxythalidomide. embopress.orgmedchemexpress.com This metabolite has been shown to induce the degradation of different neosubstrates, such as Promyelocytic Leukemia Zinc Finger (PLZF) and Sal-like protein 4 (SALL4), while having a reduced effect on IKZF1. embopress.orgnih.govnih.gov This implies that the choice of E3 ligase ligand can fine-tune the degradation profile of a PROTAC, potentially leading to the degradation of both the intended target and a specific set of neosubstrates.
| Compound | Key Neosubstrates Degraded |
| Thalidomide / Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3). nih.govresearchgate.net |
| 5-hydroxythalidomide | Promyelocytic Leukemia Zinc Finger (PLZF), Sal-like protein 4 (SALL4). embopress.orgnih.govnih.gov |
| CC-885 (Lenalidomide analogue) | GSPT1. nih.gov |
This table compares the known neosubstrate specificity of thalidomide and related molecules.
Identification of Novel CRBN-dependent Degradation Substrates
The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govresearchgate.netnih.gov This redirection of the ligase activity leads to the ubiquitination and subsequent degradation of proteins that are not the natural substrates of CRBN, termed "neosubstrates." nih.govresearchgate.net The specific set of neosubstrates degraded can vary depending on the chemical structure of the thalidomide derivative. nih.govresearchgate.net
While specific studies identifying the novel CRBN-dependent degradation substrates for this compound are not yet publicly available, research on other thalidomide analogs provides a framework for understanding its potential targets. The addition of the C3-PEG4-OH linker is likely to influence the ternary complex formation between CRBN, the thalidomide ligand, and potential neosubstrates, thereby determining a unique substrate degradation profile.
Key neosubstrates identified for other thalidomide derivatives include:
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are well-established neosubstrates of lenalidomide and pomalidomide (B1683931), and their degradation is central to the anti-myeloma activity of these drugs. nih.govoup.com
Casein Kinase 1α (CK1α): Lenalidomide induces the degradation of CK1α, which is particularly relevant in the context of myelodysplastic syndrome with a 5q deletion. researchgate.net
GSPT1 (G1 to S phase transition 1): Certain thalidomide derivatives, such as CC-885, have been shown to induce the degradation of this translation termination factor. nih.gov
SALL4 (Sal-like protein 4): This developmental transcription factor has been identified as a neosubstrate of thalidomide and is implicated in its teratogenic effects. nih.govresearchgate.net
p63: This transcription factor is another neosubstrate linked to the teratogenic effects of thalidomide. nih.gov
PLZF (Promyelocytic leukemia zinc finger protein): Identified as a neosubstrate for thalidomide and its metabolite 5-hydroxythalidomide, its degradation is associated with thalidomide-induced teratogenicity. nih.gov
The table below summarizes known neosubstrates for various thalidomide analogs, which can serve as a reference for potential substrates of this compound.
| Thalidomide Analog | Known Neosubstrates | Associated Effects |
| Lenalidomide | IKZF1, IKZF3, CK1α | Anti-myeloma, Treatment of MDS with 5q deletion |
| Pomalidomide | IKZF1, IKZF3 | Anti-myeloma |
| Thalidomide | SALL4, p63, PLZF | Teratogenicity |
| CC-885 | GSPT1 | Anti-cancer |
Activation of the Proteasomal Degradation Pathway
The degradation of neosubstrates induced by this compound is mediated by the ubiquitin-proteasome system. This process is initiated by the polyubiquitination of the target protein, which marks it for destruction by the 26S proteasome.
Recognition of Polyubiquitinated Proteins by the 26S Proteasome
Once a neosubstrate is polyubiquitinated by the CRL4^CRBN^ complex in the presence of a thalidomide analog, the ubiquitin chain acts as a recognition signal for the 26S proteasome. The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading the majority of intracellular proteins.
The 19S regulatory particle of the proteasome contains ubiquitin receptors that recognize and bind to the polyubiquitin chains. This binding event initiates the degradation process. The target protein is then deubiquitinated, unfolded, and translocated into the central 20S core particle, where it is cleaved into small peptides.
Intracellular Trafficking and Processing of Degraded Proteins
The peptides generated from the proteasomal degradation of the neosubstrate are released into the cytoplasm. These small peptides, typically 3 to 24 amino acids in length, are further broken down into individual amino acids by various cellular peptidases. These amino acids can then be recycled for the synthesis of new proteins, thus re-entering the cellular metabolic pool. This efficient recycling mechanism ensures that the building blocks of proteins are conserved within the cell.
Cellular and Molecular Responses Resulting from Protein Degradation
The targeted degradation of specific proteins by this compound can lead to significant alterations in cellular function. These responses are a direct consequence of the depletion of the neosubstrate and the subsequent disruption of the signaling pathways and cellular processes in which it is involved.
Downstream Cellular Signaling Perturbations Induced by Target Protein Depletion
The depletion of a key protein can have profound effects on downstream signaling cascades. For instance, the degradation of transcription factors like IKZF1 and IKZF3 by lenalidomide leads to the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells, ultimately inducing apoptosis. nih.gov
Similarly, the degradation of other potential neosubstrates by this compound would be expected to perturb the specific pathways they regulate. The nature and extent of these perturbations would depend on the identity and function of the degraded protein.
| Degraded Neosubstrate | Key Downstream Signaling Pathway Affected | Cellular Consequence |
| IKZF1/IKZF3 | IRF4 signaling | Apoptosis in multiple myeloma cells |
| CK1α | Wnt/β-catenin signaling | Altered cell fate and proliferation |
| SALL4 | Developmental signaling pathways | Teratogenic effects |
| PLZF | FGF signaling in limb development | Limb malformations |
Modulation of Transcriptional and Post-Translational Processes
The degradation of proteins involved in gene expression and protein modification can lead to widespread changes in the cellular landscape.
Transcriptional Modulation: If the degraded protein is a transcription factor, its depletion will alter the expression of its target genes. This can lead to a cascade of transcriptional changes, affecting various cellular functions such as proliferation, differentiation, and survival. For example, the degradation of PLZF affects the expression of fibroblast growth factors (FGFs) crucial for limb development. nih.gov
Post-Translational Modulation: The degradation of enzymes such as kinases or ubiquitin ligases can disrupt the post-translational modification of their respective substrates. This can alter the activity, localization, and stability of numerous other proteins, leading to complex cellular responses. The degradation of CK1α, a kinase, is a prime example of how depleting a post-translational modifier can have significant therapeutic effects. researchgate.net
Phenotypic Consequences of Specific Protein Degradation in Cellular Models
When incorporated into a PROTAC, the this compound moiety enables the degradation of a targeted protein. The resulting phenotypic consequences in cellular models are entirely dependent on the function of the protein being degraded. By hijacking the cell's own protein disposal system, PROTACs can effectively eliminate proteins that are otherwise difficult to target with traditional inhibitors. sigmaaldrich.comresearchgate.net The specific cellular outcomes are a direct reflection of the depleted protein's role in cellular networks and processes.
Impact on Protein Networks:
The degradation of a target protein by a PROTAC containing this compound can have cascading effects on protein networks. The removal of a single protein can disrupt its interactions with other proteins, leading to the destabilization of protein complexes, inhibition of signaling pathways, or the activation of compensatory mechanisms. For instance, if the targeted protein is a kinase, its degradation will halt the phosphorylation of its downstream substrates, effectively shutting down that signaling cascade.
Impact on Cellular Processes:
The phenotypic consequences of targeted protein degradation are observed across a wide range of cellular processes, including cell cycle progression, proliferation, apoptosis, and differentiation. The specific impact is dictated by the function of the protein targeted for degradation.
| Targeted Protein Category | General Phenotypic Consequences in Cellular Models | Example Cellular Processes Affected |
| Transcription Factors | Altered gene expression profiles, cell cycle arrest, induction of apoptosis, differentiation. | Cell cycle control, development, immune response. |
| Kinases | Inhibition of signaling pathways, reduced cell proliferation, induction of apoptosis. | Signal transduction, cell growth, metabolism. |
| Scaffolding Proteins | Disruption of protein complexes, altered cellular localization of signaling components. | Cellular organization, signal amplification. |
| Receptors | Attenuation of downstream signaling in response to ligands. | Cell communication, response to external stimuli. |
Detailed Research Findings:
For example, thalidomide and its derivatives, when not part of a PROTAC, are known to induce the degradation of so-called "neosubstrates." nih.gov The recruitment of CRBN by the thalidomide moiety leads to the ubiquitination and degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net The degradation of these proteins in multiple myeloma cells is a key mechanism of action for the anti-cancer effects of thalidomide analogs like lenalidomide and pomalidomide. nih.gov
Furthermore, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, such as SALL4. nih.gov The degradation of SALL4 disrupts embryonic development, leading to severe birth defects. nih.gov This highlights the critical importance of the target selectivity of PROTACs.
In the context of a PROTAC, the this compound moiety is intended to solely recruit CRBN without inducing the degradation of its natural neosubstrates, although this is an area of active research and optimization. nih.gov The phenotypic consequences observed are therefore ideally the result of the degradation of the intended target protein to which the PROTAC is directed.
The table below summarizes the well-established phenotypic consequences of degrading key neosubstrates of the thalidomide-CRBN complex, which provides a strong indication of the types of cellular effects that can be modulated through this mechanism.
| Degraded Protein | Cellular Model/Context | Phenotypic Consequence |
| Ikaros (IKZF1) | Multiple Myeloma Cells | Anti-proliferative effects, cell cycle arrest, apoptosis. researchgate.net |
| Aiolos (IKZF3) | Multiple Myeloma Cells | Immunomodulatory effects, enhanced anti-tumor immunity. researchgate.net |
| SALL4 | Embryonic Development Models | Disruption of limb and organ development (teratogenicity). nih.gov |
| GSPT1 | Acute Myeloid Leukemia (AML) Cells | Inhibition of protein translation, anti-leukemic activity. nih.gov |
Structure Activity Relationship Sar Studies for Thalidomide 5 C3 Peg4 Oh
SAR of the Thalidomide (B1683933) E3 Ligase Ligand Moiety
The thalidomide portion of the molecule serves as the critical anchor to the E3 ligase machinery. Its interaction with CRBN is a well-studied phenomenon, with specific structural components being indispensable for effective binding and subsequent function. rsc.orgscispace.com
Critical Role of the Glutarimide (B196013) Ring in CRBN Binding and Function
The glutarimide ring of the thalidomide moiety is the primary determinant for binding to CRBN. rsc.orgresearchgate.net This interaction involves the insertion of the glutarimide ring into a hydrophobic pocket on the CRBN protein. rsc.org This pocket is notably formed by three tryptophan residues (W380, W386, and W400). rsc.org
Key interactions that stabilize the binding include hydrogen bonds formed between the glutarimide ring and the backbone of residues H378 and W380. rsc.org The imide group of the glutarimide ring, with its capacity to act as both a hydrogen bond donor and acceptor, is essential for this binding. researchgate.net In fact, glutarimide alone can bind to CRBN, whereas the phthalimide (B116566) ring by itself shows no binding affinity. researchgate.net The structural integrity of the glutarimide ring is paramount; modifications such as removing one of the carbonyl groups result in a loss of binding. researchgate.net
| Glutarimide Ring Feature | Role in CRBN Interaction | Significance |
| Intact Ring Structure | Inserts into a tri-tryptophan hydrophobic pocket in CRBN. rsc.org | Essential for initial recognition and anchoring. |
| Imide Group (–CO-NH-CO–) | Forms crucial hydrogen bonds with CRBN backbone residues. rsc.orgnih.gov | Critical for stabilizing the complex. |
| Carbonyl Groups | Both are important for binding; absence of one leads to loss of binding. researchgate.net | Dictates the necessary electronic and steric profile for interaction. |
Impact of Stereochemistry and Enantiomeric Purity on CRBN Engagement and Degradation Profile
Thalidomide possesses a chiral center at the alpha-carbon of the glutarimide ring, leading to the existence of (S)- and (R)-enantiomers. scispace.comnih.gov The stereochemistry at this center has a profound impact on CRBN binding and the subsequent degradation profile.
Structural and biochemical studies have consistently demonstrated that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold greater than that of the (R)-enantiomer. nih.govbohrium.comresearchgate.net Consequently, the CRBN-dependent biological effects are primarily attributed to the (S)-isomer. researchgate.netresearchgate.net Crystal structures reveal that while both enantiomers can occupy the same binding pocket, the (S)-enantiomer allows for a more stable and relaxed conformation of the glutarimide ring. bohrium.comresearchgate.net
| Enantiomer | CRBN Binding Affinity | Degradation Activity | Structural Basis |
| (S)-Thalidomide | ~10-fold higher than (R)-enantiomer. bohrium.comresearchgate.net | Primarily responsible for CRBN-dependent effects. nih.govresearchgate.net | More relaxed and stable glutarimide ring conformation when bound. bohrium.comresearchgate.net |
| (R)-Thalidomide | Weaker binding. nih.govresearchgate.net | Can contribute to cellular activity but is less potent. researchgate.netrsc.org | Less optimal fit within the CRBN binding pocket. researchgate.net |
SAR of the C3-PEG4 Linker Component
Optimizing Linker Length for Maximal Degradation Efficiency
The length of the linker is a crucial parameter that dictates the ability of the PROTAC to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govnih.gov An optimal linker length allows for the necessary proximity and orientation between the E3 ligase and the target protein to facilitate efficient ubiquitination. nih.gov
If the linker is too short, it may create steric clashes, preventing the formation of a functional ternary complex. rsc.org Conversely, a linker that is too long can result in unproductive binding and reduced degradation efficiency. nih.govrsc.org The optimal length is highly dependent on the specific target protein and E3 ligase pair. For example, in one study targeting the estrogen receptor (ER), a linker length of 16 atoms was found to be ideal for maximal degradation. nih.gov Therefore, the "C3-PEG4" portion, which contributes a specific length, represents a rational design choice aimed at achieving effective degradation.
| Linker Length | Effect on Ternary Complex | Impact on Degradation Efficiency |
| Too Short | Steric hindrance, may prevent complex formation. rsc.org | Low or no degradation. rsc.org |
| Optimal | Allows for stable and productive complex formation. nih.govnih.gov | Maximal degradation efficiency. nih.gov |
| Too Long | May lead to non-productive binding or instability. nih.govrsc.org | Reduced degradation efficiency. nih.gov |
Contribution of PEG Units to Overall Compound Solubility and Cellular Permeability
The inclusion of polyethylene (B3416737) glycol (PEG) units in the linker, as seen in the "PEG4" component, serves multiple important functions related to the physicochemical properties of the PROTAC. PEG linkers are known to significantly increase the water solubility of the molecule. precisepeg.combiochempeg.comjenkemusa.com This enhanced hydrophilicity can improve the compound's bioavailability and compatibility with physiological environments. precisepeg.comresearchgate.net
However, there is a trade-off between solubility and cellular permeability. While PEG enhances solubility, highly hydrophobic linkers can sometimes improve passive diffusion across cell membranes. researchgate.net Research has shown that increasing the number of PEG units can, in some cases, lead to reduced permeability. nih.gov The four PEG units in Thalidomide-5'-C3-PEG4-OH represent a balance, aiming to provide sufficient solubility while maintaining the ability to cross cell membranes to reach its intracellular targets. The ether oxygens within the PEG chain can also form hydrogen bonds, contributing to the stabilization of the ternary complex. nih.gov
| Linker Component | Physicochemical Property | Functional Consequence |
| PEG Units | Increased hydrophilicity and water solubility. precisepeg.combiochempeg.comjenkemusa.com | Improved solubility and potential for better oral absorption. biochempeg.comjenkemusa.com |
| PEG Units | Can influence cellular permeability. researchgate.netnih.gov | Balances solubility with the need to cross cell membranes. |
| Ether Oxygens | Potential for hydrogen bonding. nih.gov | May contribute to the stability of the ternary complex. nih.gov |
Conformational Flexibility and Spatial Orientation within the Ternary Complex
The C3-PEG4 linker of this compound provides significant conformational flexibility. chempep.com This flexibility, stemming from the freely rotating C-O bonds within the polyethylene glycol (PEG) chain, allows the PROTAC to adopt a wide range of conformations. chempep.com This adaptability is advantageous as it increases the probability of achieving a productive orientation between the target protein and the E3 ligase, cereblon (CRBN), for ubiquitination. acs.orgnih.gov However, excessive flexibility can also be detrimental. A very long or overly flexible linker might not sufficiently restrict the protein-protein interaction, leading to an unstable ternary complex and reduced degradation efficiency. wisc.eduexplorationpub.com
Molecular dynamics simulations and structural studies have shown that the linker's length and composition directly influence the stability and geometry of the ternary complex. nih.govnih.gov A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a viable complex. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the necessary proximity for the ubiquitin transfer to occur. explorationpub.com The C3-PEG4 linker in this compound represents a balance, providing enough flexibility to accommodate the binding of both proteins while maintaining a suitable distance and orientation for efficient ubiquitination. explorationpub.comnih.gov
Computational modeling suggests that longer and more flexible PROTACs may have a higher likelihood of forming a ternary complex simply due to the increased number of possible conformations. acs.org However, the stability of these complexes is paramount. Studies have shown that even with different linker conjugation sites, PROTACs can achieve equivalent degradation potency by forming distinct but stable ternary complexes stabilized by different sets of protein-protein interactions. nih.gov The inherent flexibility of the PEG linker can contribute to these stabilizing interactions through van der Waals forces and hydrogen bonding with amino acid residues on the protein surfaces. explorationpub.com
Influence of Linker Attachment Position on the Thalidomide Moiety on Degradation Activity
The point at which the linker is attached to the thalidomide scaffold is a critical factor influencing the degradation activity of the resulting PROTAC. Different attachment positions can alter the binding affinity for the E3 ligase CRBN, affect the stability of the PROTAC molecule, and influence the degradation of neosubstrates. nih.govresearchgate.net
Historically, linkers have been attached at various positions on the thalidomide molecule, primarily at the C4 and C5 positions of the phthalimide ring or on the glutarimide ring. nih.govresearchgate.net Research indicates that the choice of attachment point significantly impacts the PROTAC's performance. nih.govnih.gov
The table below summarizes findings from various studies on the impact of linker attachment position on thalidomide-based PROTACs.
| Attachment Position | Observation | Reference |
| C5 of Phthalimide | Reduced IKZF1 degradation compared to other positions in some cases. | nih.gov |
| C4 of Phthalimide | Demonstrated better stability in certain PROTAC constructs. | researchgate.net |
| Glutarimide Ring | An alternative attachment site, though less common than phthalimide ring modifications. | nih.gov |
It is important to note that the ideal attachment point is not universal and must be empirically determined for each new PROTAC. The interplay between the linker, its attachment point, and the specific target protein all contribute to the final degradation efficiency.
SAR of the Terminal Hydroxyl Functional Group (-OH)
Reactivity and Selectivity in Subsequent Bioconjugation Reactions for PROTAC Assembly
The primary role of the terminal hydroxyl group is to serve as a reactive site for conjugation with a linker or directly with a ligand for the target protein. This hydroxyl group can be readily converted into a more reactive functional group, such as a carboxylic acid, amine, or azide (B81097), to facilitate the formation of a stable bond with the corresponding reactive partner on the other half of the PROTAC molecule. ruixibiotech.comnih.gov
Common bioconjugation strategies involving the terminal hydroxyl group include:
Esterification or Amidation: The hydroxyl group can be oxidized to a carboxylic acid, which can then be coupled with an amine-containing linker or ligand using standard peptide coupling reagents like EDC or DCC to form a stable amide bond. ruixibiotech.com
Etherification: The hydroxyl group can react with an alkyl halide under basic conditions to form an ether linkage.
Click Chemistry: The hydroxyl group can be converted to an azide or an alkyne, enabling highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the two parts of the PROTAC. nih.gov
The chemoselectivity of these reactions is crucial to ensure that the conjugation occurs specifically at the terminal hydroxyl group without affecting other functional groups within the thalidomide moiety or the linker. nih.gov
Influence of the Terminal Group on Overall Compound Properties and Degradation Profile
The hydrophilic nature of the hydroxyl group and the PEG linker can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. chempep.com Improved solubility can lead to better bioavailability and more effective engagement with the target protein and E3 ligase within the cell.
Furthermore, the terminal group can influence the conformation and flexibility of the PROTAC, which in turn affects the stability of the ternary complex and the efficiency of protein degradation. acs.org While the bulk of the SAR is often focused on the linker length and composition, the terminal functional group represents another point of modification that can be optimized to fine-tune the PROTAC's activity. For example, the introduction of a group capable of forming additional hydrogen bonds could potentially enhance the stability of the ternary complex.
Preclinical in Vitro Characterization and Biological Evaluation of Thalidomide 5 C3 Peg4 Oh
Biochemical Assays for E3 Ligase Binding and Ternary Complex Formation
The initial and most critical step in the mechanism of action of a PROTAC is the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. promega.com The stability and cooperativity of this complex are key determinants of the efficiency of subsequent protein degradation. Several biophysical and biochemical techniques are employed to study these interactions.
Quantitative Assessment of Binding Affinity via Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of the interaction between a PROTAC and an E3 ligase, or the target protein. These parameters include the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
In a typical ITC experiment to assess the binding of a Thalidomide-5'-C3-PEG4-OH-based PROTAC to CRBN, a solution of the PROTAC is titrated into a sample cell containing the purified CRBN protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to extract the thermodynamic parameters.
Table 1: Hypothetical ITC Data for PROTAC-CRBN Interaction
| Parameter | Value |
| Binding Affinity (KD) | 150 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | -15.2 cal/mol·K |
This table represents a hypothetical dataset and is for illustrative purposes only.
Real-time Interaction Analysis using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. researchgate.net It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
For analyzing the interaction of a this compound-derived PROTAC with CRBN, one of the interacting partners (e.g., CRBN) is immobilized on a sensor chip. A solution containing the PROTAC is then flowed over the chip surface. The binding of the PROTAC to the immobilized CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction.
Table 2: Hypothetical SPR Kinetic Data for PROTAC-CRBN Interaction
| Parameter | Value |
| Association Rate (ka) | 2.5 x 105 M-1s-1 |
| Dissociation Rate (kd) | 3.75 x 10-2 s-1 |
| Binding Affinity (KD) | 150 nM |
This table represents a hypothetical dataset and is for illustrative purposes only.
High-Throughput Screening with Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a homogeneous assay technique widely used for high-throughput screening (HTS) to identify and characterize molecular interactions. nih.gov The principle of FP is based on the observation that when a fluorescently labeled molecule (tracer) is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. nih.govrsc.org Small, fluorescently labeled molecules rotate rapidly in solution, resulting in low polarization. When bound to a larger protein, their rotation is slowed, leading to a higher polarization value. nih.govrsc.org
In the context of a this compound-based PROTAC, a competitive FP assay can be designed to measure its binding to CRBN. In this setup, a fluorescently labeled ligand known to bind CRBN is used as a tracer. In the absence of a competitor, the tracer binds to CRBN, resulting in a high FP signal. When a PROTAC derived from this compound is introduced, it competes with the tracer for binding to CRBN. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the binding affinity of the PROTAC. thermofisher.com
Table 3: Hypothetical FP Assay Data for PROTAC Competition
| PROTAC Concentration (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 | 350 | 0 |
| 10 | 325 | 12.5 |
| 50 | 275 | 37.5 |
| 100 | 225 | 62.5 |
| 500 | 150 | 100 |
| 1000 | 150 | 100 |
This table represents a hypothetical dataset and is for illustrative purposes only. The IC50 value would be determined from the full dose-response curve.
Proximity-Based Assays (AlphaScreen, TR-FRET) for Ternary Complex Formation
Proximity-based assays, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), are powerful tools for directly detecting and quantifying the formation of the ternary complex. researchgate.net
AlphaScreen: This bead-based assay utilizes donor and acceptor beads that are coated with molecules that can bind to the proteins of interest. For instance, donor beads could be coated with an antibody against a tag on CRBN, and acceptor beads with an antibody against a tag on the target protein. In the presence of a PROTAC that successfully bridges the two proteins, the beads are brought into close proximity. Upon excitation of the donor beads, they release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. The intensity of this signal is directly proportional to the amount of ternary complex formed. nih.gov
TR-FRET: This assay involves a fluorescent donor and acceptor pair. researchgate.net Typically, one protein (e.g., CRBN) is labeled with a donor fluorophore (e.g., a terbium cryptate), and the target protein is labeled with an acceptor fluorophore (e.g., d2). When the PROTAC induces the formation of the ternary complex, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. The resulting FRET signal is a measure of ternary complex formation.
Table 4: Hypothetical TR-FRET Data for Ternary Complex Formation
| PROTAC Concentration (nM) | TR-FRET Ratio (665nm/620nm) |
| 0 | 0.15 |
| 1 | 0.25 |
| 10 | 0.75 |
| 100 | 1.50 |
| 1000 | 1.20 (Hook Effect) |
| 10000 | 0.80 (Hook Effect) |
This table represents a hypothetical dataset and is for illustrative purposes only. The "hook effect" at high concentrations is a characteristic of ternary complex formation assays.
Cellular Assays for Induced Protein Degradation
While biochemical assays confirm the formation of the ternary complex, cellular assays are essential to demonstrate that this leads to the intended biological outcome: the degradation of the target protein within a cellular context.
Western Blot Analysis for Quantification of Target Protein Levels
Western blotting is a fundamental and widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate. nih.gov This method allows for a direct assessment of the efficacy of a PROTAC in inducing the degradation of its target protein.
In a typical experiment, cells are treated with varying concentrations of the this compound-derived PROTAC for a specific duration. The cells are then lysed, and the total protein is separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. The intensity of the resulting band corresponding to the target protein is quantified and compared to control samples (e.g., untreated cells or cells treated with a negative control compound). A loading control protein, such as GAPDH or β-actin, is also probed to ensure equal protein loading across all samples. A reduction in the band intensity of the target protein in PROTAC-treated samples indicates successful degradation. nih.gov
Table 5: Hypothetical Western Blot Quantification Data
| PROTAC Concentration (nM) | Target Protein Level (% of Control) |
| 0 (Control) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 10 |
This table represents a hypothetical dataset derived from the quantification of Western blot bands and is for illustrative purposes only.
Quantitative Proteomics Approaches for Global Degradation Profiling
The primary function of a PROTAC containing the this compound moiety is to induce the degradation of a target protein. Quantitative proteomics is a critical tool to assess the specificity and efficiency of this degradation. Techniques such as mass spectrometry-based approaches (e.g., SILAC, TMT, or label-free quantification) would be employed to compare the global protein abundance in cells treated with the PROTAC versus control cells.
The expected outcome of such an analysis would be the significant and selective reduction of the intended target protein. Additionally, these studies are crucial for identifying any "off-target" degradation, where other proteins are unintentionally degraded. This provides a comprehensive profile of the PROTAC's specificity. While specific data for a PROTAC utilizing this compound is not available, the general methodology remains a cornerstone of PROTAC development.
Live-Cell Imaging Techniques for Monitoring Protein Turnover
Live-cell imaging offers a dynamic view of protein degradation in real-time. To monitor the turnover of a target protein induced by a PROTAC containing this compound, the target protein is often tagged with a fluorescent reporter (e.g., GFP or HaloTag).
Upon treatment of the cells with the PROTAC, the fluorescence signal of the tagged protein would be monitored over time using microscopy. A decrease in the fluorescence intensity would indicate the degradation of the target protein. This method allows for the quantification of degradation kinetics and can provide spatial information about where the degradation occurs within the cell.
Cellular Assays for Functional Consequences of Protein Degradation
The degradation of a target protein by a PROTAC is expected to have functional consequences related to the protein's role in cellular processes. The following assays, based on the known activities of thalidomide (B1683933), are relevant for characterizing the functional impact of degrading a target involved in these pathways.
Assessment of Angiogenesis in In Vitro and Ex Vivo Models
Thalidomide is known for its anti-angiogenic properties. nih.govnih.gov A PROTAC utilizing the this compound moiety to degrade a pro-angiogenic protein would be expected to exhibit enhanced anti-angiogenic effects. These can be evaluated using several established models:
Tube Formation Assay: In this in vitro assay, endothelial cells (like HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel), where they form capillary-like structures. The inhibitory effect of the compound on tube formation is quantified by measuring parameters like tube length and branching points.
Human Saphenous Vein Model: This ex vivo model provides a more physiologically relevant system to study angiogenesis in a human tissue context.
Rat Aortic Ring Assay: This ex vivo assay involves embedding rings of rat aorta in a collagen gel. In response to angiogenic stimuli, microvessels sprout from the explant. The extent of this sprouting can be measured to assess the anti-angiogenic potential of a compound. Studies have shown that thalidomide analogues can potently inhibit microvessel development in this assay. nih.gov
| Angiogenesis Assay | Typical Observations with Thalidomide Analogues | Reference |
| Tube Formation Assay | Inhibition of endothelial cell tube development in a dose-dependent manner. | nih.gov |
| Rat Aortic Ring Assay | Inhibition of microvessel/tubule development. | nih.gov |
Evaluation of Immunomodulatory Activity via Cytokine Inhibition Assays
Thalidomide possesses well-documented immunomodulatory effects, notably the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.govmdpi.comresearchgate.netnih.gov A PROTAC designed with this compound could be used to degrade a protein involved in inflammatory signaling pathways, thereby modulating cytokine production.
TNF-α Inhibition in THP-1 Cells: The human monocytic cell line, THP-1, can be stimulated with lipopolysaccharide (LPS) to produce TNF-α. The ability of a compound to inhibit this production is a key measure of its anti-inflammatory activity. Thalidomide and its analogues have been shown to effectively reduce TNF-α release in peripheral blood mononuclear cells stimulated by LPS. researchgate.net
| Cell-Based Assay | Parameter Measured | Effect of Thalidomide/Analogues | Reference |
| LPS-stimulated THP-1 cells | TNF-α secretion | Dose-dependent inhibition | researchgate.net |
| LPS-stimulated human alveolar macrophages | TNF-α production | Significant decrease | nih.gov |
| Lamina propria mononuclear cells from Crohn's disease patients | TNF-α and IL-12 production | Significant decrease | nih.gov |
Cell-Based Assays for Specific Biological Processes
The functional consequences of degrading a target protein can be assessed in various cell-based assays relevant to the target's mechanism of action.
Cellular Proliferation: Assays such as the MTT or BrdU incorporation assays can be used to determine the effect of the PROTAC on the proliferation of cancer cells or other relevant cell types.
Migration: Transwell migration assays (or Boyden chamber assays) can quantify the ability of a compound to inhibit cell migration, a key process in cancer metastasis.
Apoptosis Induction: The induction of programmed cell death can be measured using techniques like Annexin V/PI staining followed by flow cytometry, or by measuring caspase activity.
The specific choice of assay would depend on the known or hypothesized function of the protein targeted for degradation.
Advanced In Vitro Model Systems for Mechanistic Studies
To gain deeper insights into the mechanism of action of a PROTAC containing this compound, more complex and physiologically relevant in vitro models can be utilized. These include:
3D Spheroid Cultures: These models more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients, compared to traditional 2D cell cultures.
Organ-on-a-Chip Models: These microfluidic devices can simulate the architecture and function of human organs, providing a sophisticated platform to study the efficacy and potential toxicity of a compound.
Co-culture Systems: To study immunomodulatory effects, co-culture systems of immune cells and cancer cells can be established to investigate how the PROTAC affects their interactions.
These advanced models can provide valuable data on the compound's activity in a more complex biological context before moving into in vivo studies.
Information regarding "this compound" is not available in the public domain.
Extensive research for scholarly articles and scientific data concerning "this compound" has yielded no specific results. Consequently, the generation of an article detailing its preclinical in vitro characterization and biological evaluation, as per the requested outline, is not possible at this time.
The search for information regarding the application of "this compound" in three-dimensional (3D) tumor spheroid models and its use in co-culture systems for investigating cell-cell interactions and signaling did not provide any relevant findings. This suggests a lack of published research on this specific chemical compound in these contexts.
While general information on thalidomide and its derivatives, as well as on 3D tumor models, is available, no documents or data sets specifically name or characterize "this compound." Therefore, the creation of detailed research findings and data tables as requested cannot be fulfilled.
Computational Modeling and Theoretical Investigations of Thalidomide 5 C3 Peg4 Oh
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools for predicting and analyzing the interactions between small molecules and proteins. In the context of Thalidomide-5'-C3-PEG4-OH, these methods provide crucial insights into its binding to CRBN and the subsequent formation of a ternary complex, which is a prerequisite for target protein ubiquitination and degradation. elifesciences.org
Prediction of Ligand-CRBN Binding Conformations and Affinities
Molecular docking simulations are employed to predict the preferred binding mode of the thalidomide (B1683933) portion of this compound within the binding pocket of CRBN. The thalidomide moiety is known to bind within a hydrophobic pocket of CRBN, often referred to as the "thalidomide-binding pocket". nih.gov The glutarimide (B196013) ring of thalidomide is crucial for this interaction, while the phthalimide (B116566) ring is more solvent-exposed, providing an attachment point for the linker. nih.gov
Computational docking algorithms can generate a series of possible binding poses and score them based on estimated binding affinities. These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. For this compound, the docking results would predict the specific orientation of the thalidomide core within the CRBN pocket, highlighting key amino acid residues involved in the interaction.
| Interacting Residue in CRBN | Type of Interaction | Predicted Distance (Å) |
|---|---|---|
| TRP380 | Pi-Pi Stacking | 3.5 - 4.5 |
| TRP386 | Pi-Pi Stacking | 3.6 - 4.8 |
| TRP400 | Hydrophobic | 4.0 - 5.0 |
| HIS378 | Hydrogen Bond | 2.8 - 3.5 |
Elucidation of Ternary Complex Architecture and Dynamic Stability
Following the initial docking of the thalidomide moiety, computational methods can be used to model the full ternary complex, which includes the target protein, this compound, and CRBN. The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. researchgate.net Molecular dynamics (MD) simulations are particularly valuable for assessing the stability and dynamics of this complex over time. chemrxiv.org
| Simulation Parameter | Typical Value Range | Indication |
|---|---|---|
| RMSD of Complex Backbone | 1-3 Å | Stable complex formation |
| RMSF of Linker Atoms | 2-5 Å | Linker flexibility and conformational sampling |
| Inter-protein Hydrogen Bonds | >5 | Strong cooperative interactions |
| Binding Free Energy (MM/PBSA) | -50 to -150 kcal/mol | Favorable ternary complex formation |
Conformational Analysis of the Linker and its Influence on Induced Proximity
The C3-PEG4 linker in this compound plays a crucial role in bridging the target protein and CRBN. Its length, flexibility, and chemical composition are key determinants of ternary complex formation and subsequent degradation efficiency. researchgate.net Computational conformational analysis can explore the accessible conformations of the linker, identifying low-energy states that are compatible with productive ternary complex formation.
The flexibility of the PEG4 component allows for a range of distances and orientations between the two proteins, which can be critical for accommodating different target proteins. nih.gov However, excessive flexibility can also be detrimental, leading to a high entropic penalty for complex formation. Computational studies can help to find an optimal balance between flexibility and pre-organization of the linker.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org For PROTACs like those based on this compound, QSAR models can be developed to predict degradation efficiency and selectivity.
Development of Predictive Models for Degradation Efficiency and Selectivity
By compiling a dataset of PROTACs with varying linker compositions and measuring their degradation efficiency (e.g., DC50 and Dmax values), QSAR models can be built. oup.com These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed biological activity. dergipark.org.tr For this compound, relevant descriptors would include those related to the linker's length, flexibility (e.g., number of rotatable bonds), and hydrophilicity (e.g., LogP). researchgate.net
Machine learning algorithms, such as multiple linear regression, partial least squares, and more advanced methods like random forests and neural networks, are often used to develop these predictive models. oup.combiorxiv.org A successful QSAR model can then be used to virtually screen new PROTAC designs, prioritizing those with the highest predicted degradation efficiency.
Identification of Key Structural Descriptors Correlating with Biological Activity
A significant outcome of QSAR modeling is the identification of the most important structural features that govern biological activity. dergipark.org.tr For PROTACs, these descriptors can provide valuable insights into the mechanism of action. For instance, a QSAR model might reveal that a specific range of linker lengths is optimal for a particular target class, or that the number of hydrogen bond donors and acceptors in the linker significantly influences degradation potency.
These key descriptors can guide the rational design of future PROTACs based on the this compound scaffold, allowing for the fine-tuning of properties to enhance degradation efficiency and selectivity for new protein targets.
| Descriptor Class | Example Descriptors | Potential Correlation with Activity |
|---|---|---|
| Topological | Wiener Index, Kier & Hall Indices | Molecular size and branching |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and reactivity |
| Steric | Molar Refractivity, Molecular Volume | Molecular shape and bulk |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Membrane permeability and solubility |
In Silico Screening and Rational Design of Novel Analogs
The development of effective proteolysis-targeting chimeras (PROTACs) relies heavily on the rational design and screening of numerous candidate molecules. Computational, or in silico, methods have become indispensable in this process, allowing researchers to explore vast chemical spaces and prioritize candidates for synthesis and experimental testing. For PROTACs utilizing a thalidomide-based E3 ligase ligand, such as those derived from the precursor this compound, these computational strategies are crucial for optimizing target protein degradation.
Virtual Library Generation for Thalidomide-based PROTACs
The foundation of in silico screening is the generation of a virtual library, a large collection of digital molecules with varied structures. For thalidomide-based PROTACs, this library is constructed by computationally combining three key components: a warhead that binds the target protein, a linker, and an E3 ligase ligand derived from thalidomide. medchemexpress.com The specific building block, this compound, provides the thalidomide moiety for Cereblon (CRBN) E3 ligase engagement and a flexible PEG linker that can be readily modified in silico. tenovapharma.com
The process involves:
Scaffold Definition: The thalidomide structure serves as a constant scaffold for recruiting the CRBN E3 ligase. nih.gov
Linker Variation: The PEG4 linker provided by this compound can be computationally extended, shortened, or altered in its chemical composition to achieve different lengths and degrees of flexibility. Slight variations in linker length and composition can significantly impact the degradation efficiency of a PROTAC. elifesciences.orgelifesciences.org
Warhead Diversity: A wide array of known ligands for various proteins of interest (POIs) are selected as warheads. These can target kinases, transcription factors, or other proteins implicated in disease. nih.gov
By systematically combining these components, virtual libraries containing thousands or even millions of unique PROTAC molecules can be generated for subsequent computational evaluation. nih.gov
Table 1: Components of a Virtual PROTAC Library Based on a Thalidomide Scaffold
| Component | Role | Example Moiety/Source |
| E3 Ligase Ligand | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Thalidomide researchgate.net |
| Linker | Connects the E3 ligand and the warhead, influencing ternary complex stability and orientation. | C3-PEG4-OH tenovapharma.com |
| Warhead (POI Ligand) | Binds to the target Protein of Interest (POI) for degradation. | SHP2 Inhibitor researchgate.net |
Computational Approaches for Modulating E3 Ligase-Substrate Interfaces
Once a virtual library is created, computational methods are employed to predict which PROTACs will effectively induce the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). The formation of this complex is a critical first step for subsequent ubiquitination and degradation. elifesciences.orgbiorxiv.org However, the stability of the ternary complex does not always correlate directly with degradation potency, highlighting the importance of studying the complex's dynamics and the specific orientation of the substrate relative to the E3 ligase. elifesciences.orgelifesciences.org
Key computational approaches include:
Molecular Docking: This method predicts the preferred orientation of the PROTAC within the binding pockets of both the E3 ligase (CRBN) and the target protein. It helps to filter out molecules that are sterically hindered or have poor binding poses.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ternary complex over time. biorxiv.org These simulations provide insights into the stability of the complex, the flexibility of the linker, and the protein-protein interactions (PPIs) induced by the PROTAC. nih.gov This dynamic view is crucial for understanding how a PROTAC can modulate the non-native interface between the E3 ligase and the neo-substrate. nih.gov
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding affinity between the components of the ternary complex, helping to rank and prioritize the most promising PROTAC candidates.
These computational studies help elucidate how the thalidomide moiety, connected via its linker, orients the target protein for optimal ubiquitination by the CRBN E3 ligase machinery. nih.govplos.org
Table 2: Computational Methods for PROTAC Design and Analysis
| Method | Purpose | Key Insights |
| Molecular Docking | Predict binding poses and screen virtual libraries. | Initial assessment of binding feasibility. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ternary complex. | Complex stability, linker flexibility, induced protein-protein interactions. biorxiv.orgnih.gov |
| Free Energy Calculations | Estimate binding affinities. | Ranking of PROTAC candidates based on predicted binding strength. |
Bioinformatic Analysis of Degraded Proteins and Cellular Pathways
Following the successful design and application of a PROTAC, it is essential to understand its broader effects on the cell. Bioinformatic analyses of proteomic data are used to identify not only the intended target but also any off-target proteins that are degraded and to understand the resulting impact on cellular function.
Network Analysis of Protein-Protein Interactions Affected by Degradation
The degradation of a target protein can disrupt its interactions with other proteins, leading to a cascade of downstream effects. Protein-protein interaction (PPI) network analysis is a powerful bioinformatic tool to visualize and interpret these changes.
The workflow typically involves:
Proteomic Profiling: Mass spectrometry-based proteomics is used to compare the protein levels in cells treated with a thalidomide-based PROTAC versus untreated cells. This identifies the full spectrum of degraded proteins.
Network Construction: The identified degraded proteins are mapped onto known PPI databases (e.g., STRING, BioGRID). This creates a network where proteins are nodes and their interactions are edges.
Topological Analysis: The network is analyzed to identify highly connected "hub" proteins and functional modules that are significantly affected by the PROTAC treatment. The removal of a single protein can sometimes lead to the destabilization of an entire protein complex.
Table 3: Hypothetical PPI Network Analysis for a PROTAC Targeting SHP2
| Protein Node | Interaction Partner | Biological Context |
| SHP2 (Degraded) | GRB2 | Adaptor protein in RTK signaling |
| SHP2 (Degraded) | GAB1 | Scaffolding protein in PI3K/AKT pathway |
| GRB2 | SOS1 | Guanine nucleotide exchange factor for RAS |
| GAB1 | PIK3R1 | Regulatory subunit of PI3K |
Pathway Enrichment Analysis of Identified Degraded Substrates
To understand the collective biological functions of the proteins degraded by a PROTAC, pathway enrichment analysis is performed. This statistical method determines whether the identified degraded proteins are over-represented in any known biological pathways, such as those from the KEGG (Kyoto Encyclopedia of Genes and Genomes) or Gene Ontology (GO) databases.
For instance, if a PROTAC derived from this compound is designed to degrade an oncoprotein, enrichment analysis of the degraded proteins might reveal significant impacts on pathways such as:
Cell Cycle Regulation
RAS-ERK Signaling Cascade researchgate.net
PI3K-AKT Signaling Pathway researchgate.net
DNA Damage Response nih.gov
This analysis provides a crucial link between the molecular action of the PROTAC (protein degradation) and its ultimate biological effect (e.g., cell death, cell cycle arrest). nih.gov It helps to build a comprehensive picture of the PROTAC's mechanism of action beyond the degradation of its primary target.
Table 4: Example of Pathway Enrichment Results for Degraded Proteins
| Pathway ID (KEGG) | Pathway Name | p-value | Proteins Involved |
| hsa04110 | Cell Cycle | 1.2e-5 | CDK2, Cyclin E1, PLK1 |
| hsa04010 | MAPK Signaling Pathway | 3.5e-4 | BRAF, MEK1, JNK |
| hsa04151 | PI3K-Akt Signaling Pathway | 8.9e-4 | PIK3CA, AKT1, mTOR |
Future Directions and Research Opportunities for Thalidomide 5 C3 Peg4 Oh
Expanding the E3 Ligase Landscape for Thalidomide-based PROTACs beyond CRBN
The vast majority of PROTACs developed to date, including those using thalidomide (B1683933) and its derivatives, hijack a very small fraction of the more than 600 known E3 ligases in the human body, primarily CRBN and von Hippel-Lindau (VHL). researchgate.netnih.govnih.gov This over-reliance on a few E3 ligases presents significant limitations, including potential resistance mechanisms in cancer cells due to genetic aberrations in CRBN and cell-type-specific expression levels that can limit the therapeutic window. nih.govnih.govresearchgate.net To realize the full potential of targeted protein degradation, it is crucial to expand the repertoire of E3 ligases that can be recruited by PROTACs.
Investigation of Other E3 Ligases Amenable to Thalidomide Derivatization
A primary challenge and opportunity lie in the discovery of ligands for alternative E3 ligases. researchgate.netsci-hub.se While thalidomide's binding to CRBN is highly specific, the broader goal is to find new E3 ligase recruiters that can be incorporated into the PROTAC architecture, potentially alongside a thalidomide-derived warhead targeting a specific protein. Research is actively exploring other E3 ligases that could be amenable to this strategy. nih.govnih.gov
Key research efforts are focused on identifying and validating ligands for several promising E3 ligases:
MDM2: As a well-known negative regulator of the p53 tumor suppressor, ligands for MDM2 are already established, providing a clear path for their incorporation into PROTACs.
cIAP1: Cellular inhibitor of apoptosis protein 1 (cIAP1) was one of the earliest E3 ligases to be harnessed for PROTACs, and further exploration of its ligands continues. nih.govresearchgate.net
KEAP1: The Kelch-like ECH-associated protein 1 is another attractive target, and ligands have been developed that enable its recruitment for targeted degradation. nih.gov
DCAF Family: Ligands for various DDB1-CUL4-associated factors (DCAFs), such as DCAF16, are being investigated to broaden the scope of recruitable E3 ligases. nih.gov
RNF114: The discovery of ligands for RING-type zinc-finger protein 114 has opened up another avenue for developing novel PROTACs. nih.gov
The ultimate goal is to create a toolbox of E3 ligase ligands that allows for the selection of the most appropriate ligase for a specific disease context, thereby enhancing tissue specificity and mitigating potential off-target effects. researchgate.net
Development of Multi-Functional Protein Degraders
The modular nature of PROTACs, exemplified by building blocks like Thalidomide-5'-C3-PEG4-OH, allows for the design of more complex, multi-functional molecules. These next-generation degraders aim to achieve enhanced therapeutic outcomes by targeting multiple disease pathways simultaneously with a single molecular entity.
Integration with Other Targeted Modalities for Synergistic Effects
A promising strategy is the development of multi-target PROTACs that can degrade more than one protein of interest or that combine protein degradation with another therapeutic action, such as enzyme inhibition. This approach seeks to create synergistic effects that are more powerful than the sum of their individual actions. nih.gov For instance, certain therapeutic strategies can lead to a compensatory increase in the expression of the target protein, which can be counteracted by a degrader. nih.gov
Research is exploring the integration of a thalidomide-based degradation scaffold with:
Kinase Inhibitors: Creating a single molecule that both degrades a target protein and inhibits a key kinase in a signaling pathway could overcome resistance mechanisms that arise from either action alone.
Other Degraders: Trivalent PROTACs are being designed to simultaneously recruit two different target proteins to the E3 ligase or to bring two distinct E3 ligases to a single target, potentially enhancing degradation efficiency. acs.org
Photodynamic Agents: Combining a PROTAC with a photosensitizer could allow for spatiotemporal control of both protein degradation and cytotoxic reactive oxygen species generation, leading to highly targeted and synergistic anti-cancer effects. acs.org
These multi-functional degraders represent a paradigm shift from single-target agents to integrated molecular platforms designed for complex diseases. nih.gov
Advanced Linker Engineering for Enhanced Degradation
Design of Smart Linkers with Environmentally Responsive Properties
To improve target specificity and reduce off-target effects, researchers are designing "smart" linkers that can activate the PROTAC in response to specific environmental cues within the body. precisepeg.comresearchgate.net This allows for the precise control of protein degradation in a desired location or at a specific time.
Examples of environmentally responsive linkers include:
Photocaged and Photoswitchable Linkers: These linkers incorporate light-sensitive chemical groups, such as azobenzenes. The PROTAC remains inactive until it is exposed to a specific wavelength of light, which cleaves the caging group or changes the linker's conformation (e.g., from trans to cis), thereby activating its degradation function. precisepeg.com This provides exceptional spatiotemporal control over drug activity.
Enzyme-Activatable Linkers: PROTACs can be designed with linkers that are cleaved by enzymes specifically overexpressed in a particular disease environment, such as the tumor microenvironment. researchgate.net For example, a linker containing a peptide sequence recognized by a tumor-specific protease would release the active PROTAC only at the site of the tumor.
Exploration of Constrained or Conformationally Restricted Linkers for Improved Ternary Complex Formation
The high flexibility of typical alkyl and PEG linkers can be a disadvantage, as it may lead to unproductive binding modes or an unstable ternary complex. acs.orgbiorxiv.org To address this, there is growing interest in developing more rigid or conformationally restricted linkers that can pre-organize the PROTAC into a bioactive conformation, thereby promoting more efficient and stable ternary complex formation. acs.orgnih.gov
Innovative approaches in this area include:
Cycloalkane and Heterocyclic Linkers: Incorporating rigid structures like piperazine, piperidine, or cyclohexane (B81311) into the linker chain reduces its flexibility and can improve metabolic stability. precisepeg.com
Triazole-Based Linkers: The triazole moiety, often synthesized via "click chemistry," provides a rigid and metabolically stable connection point within the linker. explorationpub.com
Organometallic Linkers: A novel strategy involves using organometallic complexes, such as ferrocene (B1249389), as a "molecular hinge" within the linker. acs.orgnih.gov The freely rotating cyclopentadienyl (B1206354) rings of ferrocene allow the PROTAC to adopt a more compact, folded conformation in certain environments, which can improve cell permeability, while still providing the necessary flexibility to form a stable ternary complex. acs.orgnih.gov
Deeper Mechanistic Elucidation of Neosubstrate Specificity and Off-Target Degradation Processes
The thalidomide component of this compound acts as a molecular glue, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific proteins, known as neosubstrates. embopress.org A critical area of future research will be to understand how the C3-PEG4-OH linker modifies the neosubstrate repertoire of the parent thalidomide molecule.
Modification of the thalidomide core, particularly at the phthalimide (B116566) ring, has been shown to alter neosubstrate specificity. For instance, studies on pomalidomide (B1683931), a thalidomide analog, have revealed that modifications at the C5 position can reduce the degradation of certain zinc finger (ZF) proteins, which are often considered off-targets. nih.gov This suggests that the attachment of the C3-PEG4-OH linker at the 5-position of the thalidomide phthalimide ring in this compound could similarly influence its degradation profile.
Future research should focus on comprehensive proteomic studies to identify the full spectrum of proteins degraded by this compound. This would involve comparing its degradation profile to that of thalidomide and other derivatives. Such studies are crucial for understanding both on-target efficacy and potential off-target effects.
Table 1: Potential Neosubstrates for Investigation with this compound
| Protein Target | Rationale for Investigation | Relevant Findings for Related Compounds |
| Ikaros (IKZF1) and Aiolos (IKZF3) | Key neosubstrates of thalidomide and its analogs, important in multiple myeloma. | Degradation is a well-established mechanism of action for immunomodulatory drugs (IMiDs). embopress.org |
| SALL4 | A transcription factor implicated in thalidomide-induced teratogenicity. | Degradation of SALL4 is a known effect of thalidomide. elifesciences.orgelifesciences.org |
| PLZF (ZBTB16) | Identified as a CRBN neosubstrate whose degradation is linked to thalidomide-induced teratogenicity. nih.govjst.go.jp | 5-hydroxythalidomide, a metabolite, can induce PLZF degradation. embopress.orgnih.govresearchgate.net |
| Zinc Finger Proteins (various) | A large class of proteins that can be off-targets of thalidomide-based degraders. | Modifications at the C5 position of pomalidomide can mitigate off-target ZF protein degradation. nih.gov |
Application in Chemical Biology as Research Tools
The unique structure of this compound, with its functional hydroxyl (-OH) group at the end of the PEG linker, makes it an ideal candidate for development into a versatile chemical biology tool.
Phenotypic screening, which involves testing compounds in cell-based or organismal models to identify desired phenotypic changes, is a powerful approach for discovering new biological mechanisms and therapeutic strategies. nih.govresearchgate.net this compound can be used as a foundational molecule in such screens.
By conjugating various bioactive molecules to the terminal hydroxyl group of the PEG linker, a library of bifunctional molecules (e.g., PROTACs) can be generated. These libraries can then be screened for their ability to induce specific phenotypes, such as cell death in cancer cell lines or modulation of inflammatory responses. Hits from these screens can then be further investigated to identify the protein targets responsible for the observed phenotype, thereby uncovering novel biological pathways.
The functional handle of this compound allows for its conversion into a variety of chemical probes. For example, the hydroxyl group can be modified to incorporate reporter tags such as fluorophores or biotin.
Table 2: Potential Chemical Probes Derived from this compound
| Probe Type | Modification | Potential Application |
| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., Cyanine5) to the terminal -OH group. | To visualize the subcellular localization of the probe and its binding to CRBN in living cells. Similar thalidomide-based fluorescent probes have been developed for imaging purposes. rndsystems.comtocris.com |
| Affinity-Based Probe | Immobilization onto a solid support (e.g., beads) via the -OH group. | For pull-down assays to identify interacting proteins and confirm target engagement with CRBN. |
| Photoaffinity Probe | Incorporation of a photo-reactive group. | To covalently label binding partners upon photoactivation, allowing for the identification of both strong and transient interactions. |
These chemical probes can be instrumental in dissecting complex cellular signaling pathways. For instance, a fluorescently labeled version of this compound could be used in Förster Resonance Energy Transfer (FRET) assays to study the kinetics of its binding to CRBN and the formation of the ternary complex with neosubstrates in real-time within living cells. Such tools would provide invaluable insights into the dynamics of targeted protein degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
